molecular formula C20H22N2O3 B2631011 11-[2-(2-methylphenoxy)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one CAS No. 1206990-94-4

11-[2-(2-methylphenoxy)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

Cat. No.: B2631011
CAS No.: 1206990-94-4
M. Wt: 338.407
InChI Key: NVODRUUYLCVELR-UHFFFAOYSA-N
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Description

11-[2-(2-methylphenoxy)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its intricate structure and functional groups make it a subject of study for synthetic chemists and researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[2-(2-methylphenoxy)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions. For example, starting from a suitable diazatricyclic precursor, cyclization can be induced using reagents like phosphorus oxychloride (POCl3) under reflux conditions.

    Introduction of the Acetyl Group: The acetyl group can be introduced via acylation reactions. A common method involves the use of acetyl chloride (CH3COCl) in the presence of a base like pyridine.

    Attachment of the 2-(2-methylphenoxy) Group: This step can be achieved through nucleophilic substitution reactions. The 2-(2-methylphenoxy) group can be introduced using 2-(2-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine (Et3N).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

11-[2-(2-methylphenoxy)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others. For example, halogenation using reagents like N-bromosuccinimide (NBS) can introduce bromine atoms into the molecule.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.

    Substitution: NBS in carbon tetrachloride (CCl4), acetyl chloride in pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups into the molecule.

Scientific Research Applications

11-[2-(2-methylphenoxy)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study this compound for its potential biological activity. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are explored in preclinical studies. It may act on specific molecular targets, offering new treatment options for various diseases.

    Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 11-[2-(2-methylphenoxy)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme involved in a disease pathway, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    11-(phenylcarbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one: This compound has a phenylcarbonyl group instead of the 2-(2-methylphenoxy)acetyl group.

    11-Acetyl-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one: This compound has an acetyl group without the additional phenoxy substitution.

Uniqueness

The uniqueness of 11-[2-(2-methylphenoxy)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one lies in its specific substitution pattern. The presence of the 2-(2-methylphenoxy)acetyl group imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

11-[2-(2-methylphenoxy)acetyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-5-2-3-7-18(14)25-13-20(24)21-10-15-9-16(12-21)17-6-4-8-19(23)22(17)11-15/h2-8,15-16H,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVODRUUYLCVELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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